molecular formula C11H12ClNOS B2680219 (4-Chlorophenyl)(1,4-thiazinan-4-yl)methanone CAS No. 158077-85-1

(4-Chlorophenyl)(1,4-thiazinan-4-yl)methanone

Cat. No.: B2680219
CAS No.: 158077-85-1
M. Wt: 241.73
InChI Key: PIZZAODWSORPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chlorophenyl)(1,4-thiazinan-4-yl)methanone: is an organic compound with the molecular formula C11H12ClNOS It is characterized by the presence of a chlorophenyl group attached to a thiazinan ring via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(1,4-thiazinan-4-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 1,4-thiazinane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-chlorobenzoyl chloride+1,4-thiazinanetriethylamineThis compound\text{4-chlorobenzoyl chloride} + \text{1,4-thiazinane} \xrightarrow{\text{triethylamine}} \text{this compound} 4-chlorobenzoyl chloride+1,4-thiazinanetriethylamine​this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (4-Chlorophenyl)(1,4-thiazinan-4-yl)methanone can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: (4-Chlorophenyl)(1,4-thiazinan-4-yl)methanone is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions and receptor binding.

Medicine: The compound is explored for its potential pharmacological properties. It may exhibit activity against certain pathogens or diseases, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(1,4-thiazinan-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (4-Chlorophenyl)(1,4-thiazinan-4-yl)methanol
  • (4-Chlorophenyl)(1,4-thiazinan-4-yl)ethanone
  • (4-Chlorophenyl)(1,4-thiazinan-4-yl)propanone

Uniqueness: (4-Chlorophenyl)(1,4-thiazinan-4-yl)methanone is unique due to its specific methanone linkage, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and stability, making it suitable for specific applications.

Properties

IUPAC Name

(4-chlorophenyl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNOS/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZZAODWSORPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.